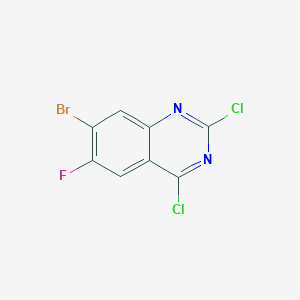

7-Bromo-2,4-dichloro-6-fluoroquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,4-dichloro-6-fluoroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrCl2FN2/c9-4-2-6-3(1-5(4)12)7(10)14-8(11)13-6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIAEAFMXQJOIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrCl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701275796 | |

| Record name | 7-Bromo-2,4-dichloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374208-44-2 | |

| Record name | 7-Bromo-2,4-dichloro-6-fluoroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374208-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,4-dichloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of Halogenated Quinazolines

Molecular Modeling and Docking Studies of Halogenated Quinazoline (B50416) Frameworks

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target receptor, providing valuable insights for drug design and development. ukaazpublications.com For halogenated quinazolines, these studies have been instrumental in elucidating their mechanism of action, particularly as inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.govnih.gov

In one such study, the binding energy of a 6-bromo-2-thio-3-phenylquinazolin-4(3H)-one derivative was calculated to be -6.7 kcal/mol, indicating a strong interaction with the EGFR active site. nih.gov It is plausible that 7-Bromo-2,4-dichloro-6-fluoroquinazoline would adopt a similar binding mode, with the halogen atoms playing a significant role in orienting the molecule within the binding pocket and contributing to its inhibitory potential. The presence of multiple halogens (bromo, chloro, and fluoro) on the quinazoline core of this compound is anticipated to enhance its interactions with biological targets. smolecule.com

Table 1: Predicted Binding Interactions of this compound based on Analogous Compounds

| Interaction Type | Predicted Residues Involved (based on EGFR) | Role of Halogen Atoms |

| Hydrogen Bonding | Lys721, Met769, Cys773 nih.gov | Can act as weak hydrogen bond acceptors. |

| π-π Stacking | Phe699 nih.gov | The quinazoline ring system is the primary contributor. |

| Hydrophobic Interactions | Leu694, Val702, Ala719, Leu820 nih.govnih.gov | The entire molecule, with halogens increasing lipophilicity. |

| Halogen Bonding | Potential interactions with electron-rich residues. | The bromine and chlorine atoms are potential halogen bond donors. |

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and conformational preferences of molecules. nih.govmdpi.com

Analysis of Electronic Structure and Reactivity Descriptors

The electronic properties of the quinazoline ring are significantly influenced by the presence of halogen substituents. The high electronegativity of fluorine, chlorine, and bromine in this compound leads to a strong electron-withdrawing inductive effect, which modulates the electron density distribution across the molecule. This, in turn, affects the molecule's reactivity and its ability to interact with biological targets.

DFT calculations on related halogenated quinazolines have shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of their chemical reactivity. nih.govbeilstein-journals.org For instance, in 2,4-dichloroquinazolines, the LUMO is predominantly localized on the pyrimidine (B1678525) ring, with the carbon atom at the 4-position having a higher LUMO coefficient. nih.gov This makes the C4 position more susceptible to nucleophilic attack, a crucial aspect for the synthesis of diverse quinazoline derivatives. It is highly probable that this compound exhibits similar electronic characteristics, with the C4 position being the most electrophilic site.

Reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated to quantify the reactivity of the molecule. While specific values for this compound are not published, studies on other quinoline (B57606) and quinazoline derivatives indicate that these parameters are sensitive to the nature and position of substituents. researchgate.net

Table 2: Predicted Electronic Properties of this compound based on DFT Studies of Analogues

| Property | Predicted Characteristic | Implication |

| Electron Density | Electron deficient pyrimidine ring | Increased susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively small | Indicates higher reactivity. |

| Electrophilicity | High | Prone to react with nucleophiles. |

| Dipole Moment | Significant | Influences solubility and intermolecular interactions. |

Conformational Analysis of Halogenated Quinazoline Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis helps in identifying the most stable spatial arrangement of atoms in a molecule. For quinazoline derivatives, the planarity of the bicyclic core is a key feature, but substituents can introduce conformational flexibility.

Computational Approaches to Structure-Property Relationships

Computational methods are invaluable for establishing relationships between the chemical structure of a molecule and its physicochemical properties and biological activity.

Theoretical Prediction of Halogen Substituent Effects

The presence of bromine, chlorine, and fluorine atoms on the quinazoline ring of this compound has a profound impact on its properties. Quantitative Structure-Activity Relationship (QSAR) studies on halogenated quinazolines have shown that the presence of halogens, particularly at the 6- and 8-positions, can enhance antimicrobial and cytotoxic activities. nih.govnih.gov

The lipophilicity of the molecule, a critical factor for cell membrane permeability, is significantly increased by the presence of halogens. The electron-withdrawing nature of the halogens also influences the pKa of the quinazoline nitrogen atoms, which can affect the molecule's ionization state at physiological pH and its ability to form ionic interactions with biological targets. bogazici.edu.tr Theoretical models can predict these effects and guide the design of new derivatives with improved properties.

Mechanistic Studies of Halogenated Quinazoline Reactions

Computational studies can elucidate the mechanisms of chemical reactions, providing insights into the transition states and intermediates involved. For this compound, a key reaction is the nucleophilic aromatic substitution (SNAr) at the chlorinated positions.

DFT calculations on 2,4-dichloroquinazolines have confirmed that nucleophilic attack preferentially occurs at the C4 position due to its higher electrophilicity. nih.gov The reaction proceeds through a Meisenheimer-like intermediate, and the regioselectivity is well-supported by both theoretical predictions and experimental observations. nih.gov This inherent reactivity makes 2,4-dichloroquinazoline (B46505) scaffolds, and by extension this compound, versatile starting materials for the synthesis of a wide range of substituted quinazolines. smolecule.comresearchgate.net Understanding the reaction mechanism at a computational level allows for the optimization of reaction conditions and the prediction of the feasibility of synthesizing novel derivatives.

Exploration of Structure Activity Relationships Sar in Halogenated Quinazolines

Methodological Frameworks for SAR Studies on Quinazoline (B50416) Derivatives

The investigation of SAR in quinazoline derivatives is a multifaceted process that combines computational and experimental techniques to build a comprehensive understanding of how chemical structure dictates biological activity. frontiersin.org

Computational Approaches: Quantitative Structure-Activity Relationship (QSAR) is a primary computational method used to correlate variations in the physicochemical properties of compounds with their biological activities. frontiersin.orgnih.gov Both 2D-QSAR and 3D-QSAR models are widely employed. frontiersin.org

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological, constitutional, and physicochemical parameters. nih.gov Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to develop mathematical equations that link these descriptors to activity. nih.govresearchgate.net

3D-QSAR: These methods provide a more detailed understanding by considering the three-dimensional structure of the molecules. frontiersin.org Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques that analyze steric and electrostatic fields around the aligned molecules to predict activity. frontiersin.org

Molecular Docking and Simulation: Molecular docking is another crucial computational tool that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov This technique helps to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the quinazoline derivative and its biological target. nih.gov Molecular dynamics (MD) simulations can further refine this by simulating the movement of the compound within the active site over time, providing insights into the stability of the binding. researchgate.net

Experimental Approaches: The synthesis of a series of related quinazoline derivatives is the foundation of experimental SAR studies. nih.gov By systematically modifying the substitution patterns on the quinazoline core and evaluating the biological activity of each new analog, researchers can directly observe the impact of these changes. nih.gov High-throughput screening (HTS) allows for the rapid testing of large libraries of these compounds against a specific biological target.

These computational and experimental frameworks are often used in concert. QSAR models can guide the synthesis of new derivatives, and the experimental results from biological testing can then be used to refine and validate the computational models, creating a powerful iterative cycle for drug discovery. nih.gov

Design Principles Governing Substitution Patterns on the Quinazoline Core

The design of potent and selective quinazoline-based compounds is heavily reliant on the strategic placement of substituents on the core heterocyclic structure. Halogens, in particular, play a pivotal role due to their ability to modulate electronic properties, lipophilicity, and metabolic stability.

The presence of multiple halogen atoms, such as in 7-Bromo-2,4-dichloro-6-fluoroquinazoline, creates a complex interplay of electronic and steric effects that significantly influences the compound's chemical reactivity. The chlorine atoms at the 2 and 4 positions are particularly important as they act as leaving groups, making these sites susceptible to nucleophilic substitution. This reactivity is fundamental for the synthesis of a wide array of derivatives, where these chlorine atoms can be displaced by amines, alcohols, or other nucleophiles to build more complex molecules.

The development of novel halogenated quinazolines is increasingly driven by rational design and high-throughput screening (HTS). researchgate.net

Rational Design: This approach leverages the structural information of the target protein to design molecules that are predicted to bind with high affinity and selectivity. researchgate.net Computational tools like molecular docking are used to visualize how different halogen substitution patterns might fit into a target's active site. For example, if a binding pocket has a specific hydrophobic region, a designer might introduce a bromine or chlorine atom at a corresponding position on the quinazoline ring to enhance binding. QSAR models also play a key role, as the insights gained from these models can guide the design of new compounds with improved predicted activity. researchgate.net

High-Throughput Screening (HTS): HTS allows for the rapid, automated testing of thousands of compounds. In the context of halogenated quinazolines, large libraries of derivatives with diverse halogen substitution patterns can be screened to identify initial "hits." These hits can then be further optimized using the principles of rational design and SAR studies to develop more potent lead compounds.

The synergy between rational design and HTS accelerates the discovery process. HTS provides the initial starting points, while rational design and SAR analysis provide the intellectual framework for systematically improving the properties of those initial hits.

Hybrid Compound Design and Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. The goal is to create a new compound with an improved activity profile, better selectivity, or a dual mechanism of action. The halogenated quinazoline scaffold is an excellent building block for this approach due to its versatile chemistry and established biological importance.

This strategy has been successfully employed by linking the quinazoline core to other heterocyclic systems or functional groups known for specific biological activities. For example, quinazoline-based molecules have been hybridized with moieties like piperidine (B6355638), triazole, and hydroxamic acids to create novel compounds with enhanced properties. nih.govnih.gov

Table 1: Examples of Hybridization Strategies Involving Quinazoline Derivatives

| Quinazoline Core | Linked Pharmacophore | Resulting Hybrid Class | Potential Application |

|---|---|---|---|

| Quinazolinone | Benzyl (B1604629) piperidine | Quinazolinone-benzyl piperidine derivatives | Anticancer agents nih.gov |

| Quinazoline | Hydroxamic acid | Quinazoline-containing hydroxamic acids | HDAC6 inhibitors nih.gov |

7 Bromo 2,4 Dichloro 6 Fluoroquinazoline As a Strategic Synthetic Intermediate

Utilization in the Derivatization of Novel Quinazoline (B50416) Analogues

The architecture of 7-Bromo-2,4-dichloro-6-fluoroquinazoline offers chemists a powerful tool for generating libraries of novel quinazoline analogues. The differential reactivity of the halogen substituents is key to its utility. The chlorine atoms at the C2 and C4 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), providing primary sites for introducing molecular diversity. This allows for the systematic modification of the quinazoline scaffold to explore structure-activity relationships (SAR) in drug discovery programs.

The general reactivity pattern in 2,4-dichloroquinazolines indicates that the C4 position is typically more reactive towards nucleophiles than the C2 position. mdpi.com This regioselectivity allows for a stepwise approach to derivatization. For instance, reaction with a primary or secondary amine can selectively displace the C4-chloro group, leaving the C2-chloro and the 7-bromo substituents intact for subsequent functionalization. This stepwise approach is fundamental to creating a wide array of 4-aminoquinazoline derivatives, a structural feature common in many biologically active compounds.

While specific examples detailing the derivatization of this compound are not extensively documented in publicly available literature, the chemical principles governing its reactivity can be inferred from studies on analogous 2,4-dichloroquinazoline (B46505) systems. The presence of the electron-withdrawing fluorine atom at the C6 position would be expected to further activate the quinazoline ring towards nucleophilic attack, potentially enhancing the reactivity of the C2 and C4 positions.

Functionalization Reactions through Halogen Displacement

The three halogen atoms on the this compound ring system each offer a handle for distinct chemical transformations, primarily through halogen displacement reactions. This multi-faceted reactivity is central to its role as a versatile synthetic intermediate.

Table 1: Reactivity of Halogen Substituents in this compound

| Position | Halogen | Typical Reaction Type | Reactivity |

| C4 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | High |

| C2 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Moderate |

| C7 | Bromine | Transition-Metal Catalyzed Cross-Coupling | Lower (than SNAr at C2/C4) |

The displacement of the chloro groups at the C2 and C4 positions via SNAr reactions is the most common functionalization strategy. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to introduce various substituents. As previously mentioned, the C4 position generally exhibits higher reactivity, allowing for selective substitution under controlled conditions. mdpi.com For example, treatment with one equivalent of an amine at a lower temperature would likely lead to the preferential formation of a 4-amino-2-chloro-7-bromo-6-fluoroquinazoline derivative. Subsequent reaction with a different nucleophile at a higher temperature could then displace the C2-chloro group, leading to a di-substituted product.

The bromo group at the C7 position is less susceptible to nucleophilic substitution under typical SNAr conditions. However, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of carbon-based substituents, including aryl, heteroaryl, and alkyl groups, at a later stage in the synthetic sequence. This orthogonal reactivity between the chloro and bromo substituents is a key feature that underscores the strategic value of this intermediate.

Role in the Construction of Complex Heterocyclic Systems and Fused Ring Structures

Beyond simple derivatization, this compound is a valuable precursor for the synthesis of more complex, polycyclic heterocyclic systems. The reactive sites on the quinazoline core can be utilized to build additional rings, leading to novel molecular architectures with potentially unique biological properties.

One common strategy involves the use of bifunctional nucleophiles in reactions with the dichloroquinazoline core. For example, a reagent containing both an amino and a hydroxyl or thiol group, separated by a suitable linker, could react sequentially at the C4 and C2 positions to form a new fused ring. The initial nucleophilic attack by the more reactive amine at C4 would be followed by an intramolecular cyclization via displacement of the C2-chloro group by the hydroxyl or thiol moiety.

Furthermore, the C7-bromo substituent can be exploited in intramolecular cross-coupling reactions to construct fused ring systems. For instance, if a substituent bearing a suitable coupling partner (e.g., a boronic acid or a terminal alkyne) is introduced at the C4 or C2 position, a subsequent intramolecular palladium-catalyzed reaction could forge a new ring between this substituent and the C7 position of the quinazoline core. This approach allows for the creation of rigid, conformationally constrained polycyclic structures that are often sought after in rational drug design.

While specific examples utilizing this compound in the construction of such complex systems are not readily found in the surveyed literature, the chemical principles and the known reactivity of the quinazoline scaffold strongly support its potential in this area of synthetic chemistry. The combination of SNAr and cross-coupling chemistries provides a powerful and flexible toolkit for the elaboration of this versatile intermediate into a wide range of novel heterocyclic structures.

Future Directions and Emerging Research Avenues in Halogenated Quinazoline Chemistry

Development of Novel and Efficient Synthetic Transformations

The synthesis of polysubstituted quinazolines, including halogenated derivatives, is a cornerstone of medicinal chemistry. Future research is geared towards the development of more efficient, selective, and versatile synthetic methodologies.

A primary area of advancement lies in the expanded application of metal-catalyzed cross-coupling reactions. nih.govmdpi.com These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. nih.gov Halogenated quinazolines serve as versatile intermediates in these transformations, including well-established methods like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. nih.govmdpi.com The reactivity of the carbon-halogen bond (C-I > C-Br >> C-Cl) often allows for selective coupling, enabling the precise functionalization of polyhalogenated quinazolines. mdpi.com For a molecule like 7-Bromo-2,4-dichloro-6-fluoroquinazoline, the bromo-substituent at the C-7 position would be the most likely site for initial cross-coupling, followed by the chloro groups at C-2 and C-4, which typically require more forcing conditions to react.

Future efforts will likely focus on:

Catalyst Development: Designing novel catalysts with higher turnover numbers, broader substrate scope, and the ability to activate less reactive C-Cl bonds under milder conditions.

C-H Functionalization: Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy. nih.gov Iodine/TBHP-assisted one-pot tandem processes represent a move in this direction. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions, and facilitate scalability.

Photoredox Catalysis: Visible-light-mediated reactions provide a metal-free alternative for forming key bonds in quinazoline (B50416) synthesis, offering a greener approach. nih.govmdpi.com

These advancements aim to streamline the synthesis of complex quinazoline derivatives, making them more accessible for biological screening and drug development.

Integration of Advanced Computational Chemistry for Predictive Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and predicting their biological activity before synthesis. For halogenated quinazolines, these in silico methods are crucial for navigating the vast chemical space and prioritizing synthetic targets.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a quinazoline derivative) when bound to a specific protein target. It helps in understanding the binding modes and key interactions, such as hydrogen bonds, that contribute to biological activity. nih.govresearchgate.net For instance, docking studies have been used to investigate the binding patterns of quinazoline derivatives against targets like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org This allows for the prediction of the activity of new, unsynthesized analogs.

In Silico ADMET Studies: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a drug's success. Computational tools can predict these properties early in the design phase, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage attrition. researchgate.netrsc.org

The integration of these computational methods allows researchers to design quinazoline libraries with a higher probability of success. For a target like this compound, computational models could predict its potential biological targets and guide the design of derivatives with enhanced potency and selectivity. researchgate.netrsc.org

Table 1: Application of Computational Chemistry in Quinazoline Design

| Computational Method | Application in Quinazoline Chemistry | Key Outcomes |

|---|---|---|

| Molecular Docking | Predicts binding modes into protein active sites (e.g., EGFR, PARP-1). nih.govresearchgate.netrsc.org | Identification of key interactions, rationalization of structure-activity relationships. nih.gov |

| QSAR | Develops models to predict biological activity based on chemical structure. rsc.org | Prioritization of synthetic targets with potentially higher potency. |

| MD Simulation | Simulates the dynamic behavior of the ligand-protein complex over time. nih.gov | Assessment of binding stability and conformational changes. nih.gov |

Evolution of Sustainable and Green Chemistry Protocols for Halogenated Quinazoline Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. magnusconferences.comresearchgate.net The synthesis of halogenated quinazolines is no exception, with a growing emphasis on developing sustainable and eco-friendly protocols.

Key trends in green quinazoline synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or deep eutectic solvents. researchgate.netresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonication are being used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netresearchgate.net

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts reduces cost and environmental pollution. mdpi.com For example, transition-metal-free protocols using reagents like o-iodoxybenzoic acid (IBX) or electrochemical methods have been developed. mdpi.comresearchgate.netorganic-chemistry.org

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which improves efficiency and reduces waste. researchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. nih.gov

These green approaches are not only environmentally responsible but also often lead to more efficient and cost-effective synthetic processes. magnusconferences.com The development of sustainable methods for synthesizing complex halogenated quinazolines will be a major focus of future research. rsc.orgrsc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline |

| 7-bromo-2,4-dichloroquinazoline |

| 7-Bromo-4,6-dichloro-8-fluoroquinazoline |

| Cisplatin |

| Doxorubicin |

| Erlotinib |

| Gefitinib |

| Lapatinib |

| Olaparib |

| Prazosin |

| Bunazosin |

| Doxazosin |

| Echinozolinone |

| Rutaecarpine |

| Evodiamine |

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-2,4-dichloro-6-fluoroquinazoline, and how can reaction yields be improved?

- Methodological Answer : The synthesis of halogenated quinazolines typically involves multi-step nucleophilic substitution and cyclization reactions. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while fluorination at the 6-position may require selective fluorinating agents like Selectfluor™. Chlorination at the 2- and 4-positions can be optimized using phosphorus oxychloride (POCl₃) as a chlorinating agent in anhydrous conditions. To improve yields, reaction parameters such as temperature (e.g., 80–110°C for chlorination), stoichiometry, and solvent polarity (e.g., DMF or acetonitrile) should be systematically tested. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and purity. For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) can reveal bond angles, intermolecular interactions (e.g., C–H⋯O or π-π stacking), and halogen-halogen contacts. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR identifies functional groups like C–F stretches (~1,200 cm⁻¹). Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. What safety protocols are recommended for handling halogenated quinazolines like this compound?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile reagents. Store the compound in a cool, dry environment away from ignition sources. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services. Emergency procedures should include eye flushing with water for 15 minutes and immediate medical consultation if ingested .

Advanced Research Questions

Q. How do the electronic effects of bromo, chloro, and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of halogens (Br, Cl, F) deactivates the quinazoline core, directing electrophilic substitution to specific positions. Bromine at the 7-position can participate in Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Fluorine’s strong electronegativity enhances stability but may require harsher conditions for displacement. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

Q. What strategies can resolve contradictions in biological activity data for halogenated quinazolines across different studies?

- Methodological Answer : Variability in biological assays (e.g., antimicrobial or kinase inhibition) may arise from differences in cell lines, assay protocols, or compound purity. To address this:

- Standardize testing conditions (e.g., MIC values using CLSI guidelines).

- Validate purity via HPLC (>95%) and control for solvent effects (e.g., DMSO cytotoxicity).

- Perform dose-response curves and statistical analysis (e.g., ANOVA) to confirm reproducibility.

Cross-reference structural analogs (e.g., 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline) to identify substituent-specific trends .

Q. How can factorial design optimize the synthesis and functionalization of this compound?

- Methodological Answer : A 2³ factorial design can systematically evaluate variables such as temperature, catalyst loading, and reaction time. For example:

- Factors : Temperature (80°C vs. 110°C), Pd catalyst (0.5 mol% vs. 2 mol%), and solvent (DMF vs. toluene).

- Response Variables : Yield, purity, and reaction time.

Statistical software (e.g., Minitab) can identify significant interactions and generate predictive models. This approach reduces experimental runs while maximizing data quality .

Q. What computational tools are available to model the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to proteins like kinases or DNA topoisomerases. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over time. Quantum mechanics/molecular mechanics (QM/MM) methods explore electronic interactions at active sites. Validate predictions with in vitro assays (e.g., SPR or ITC) .

Methodological Notes

- Synthesis Optimization : Prioritize halogen compatibility to avoid undesired side reactions (e.g., F displacement under basic conditions).

- Data Reproducibility : Use internal standards (e.g., deuterated solvents for NMR) and triplicate measurements.

- Safety Compliance : Regularly update risk assessments and Material Safety Data Sheets (MSDS) for lab audits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.